2-Fluor-4-Vinylpyridin

Übersicht

Beschreibung

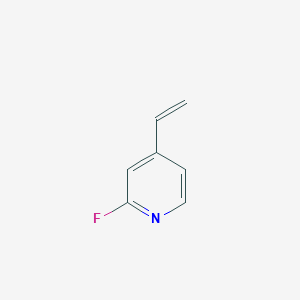

2-Fluoro-4-vinylpyridine (2F4VP) is a synthetic organic compound that has been studied extensively in recent years due to its potential applications in a variety of scientific fields. It is a colorless liquid with a boiling point of 87.2 °C and a melting point of -10.5 °C. It has a molecular weight of 140.12 g/mol and a density of 1.08 g/mL. Its structure consists of a pyridine ring with a fluorine atom and a vinyl group attached to it. 2F4VP has been studied for its potential use in chemical synthesis, its biochemical and physiological effects, and its mechanism of action.

Wissenschaftliche Forschungsanwendungen

Photokatalytische Abbaureaktion

2-Fluor-4-Vinylpyridin: kann polymerisiert werden, um Polyvinylpyridin zu erzeugen, das in Kombination mit Metalloxiden wie TiO2 und ZnO Verbundwerkstoffe bildet . Diese Verbundwerkstoffe wurden auf ihre Wirksamkeit bei der photokatalytischen Abbaureaktion von Schadstoffen wie Methylorange und Benzoesäure untersucht. Diese Anwendung ist entscheidend für Umweltbehebungsmaßnahmen, insbesondere in der Wasseraufbereitung.

Blockcopolymersynthese

Die Verbindung dient als Monomer für die Synthese von Blockcopolymeren, die Polyvinylpyridinsegmente enthalten . Diese Copolymere zeigen einzigartige Selbstorganisationseigenschaften und können in einer Vielzahl von Anwendungen eingesetzt werden, darunter die Entwicklung von Nanomaterialien und intelligenten Arzneimitteltransportsystemen.

Koordinationschemie

Aufgrund des Stickstoffatoms im Pyridinring können This compound-Polymere in der Koordinationschemie als Liganden fungieren . Sie können an verschiedene Metallionen binden und Komplexe bilden, die in der Katalyse, Materialwissenschaft und der Synthese von metallorganischen Gerüsten (MOFs) nützlich sind.

Fluorierungschemie

This compound: ist Teil des breiteren Bereichs der Fluorierungschemie, wo seine Einarbeitung in andere Moleküle ihre chemischen und physikalischen Eigenschaften erheblich verändern kann . Dies ist besonders relevant bei der Entwicklung von Pharmazeutika und Agrochemikalien.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

2-Fluoro-4-vinylpyridine is a synthetic compound with a molecular weight of 123.13 It’s known that fluorinated pyridines have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .

Mode of Action

Fluoropyridines, in general, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that 2-Fluoro-4-vinylpyridine may interact with its targets in a unique manner, potentially involving the fluorine atom’s electron-withdrawing properties.

Biochemical Pathways

Fluoropyridines are known to be involved in various biological applications, including potential imaging agents

Pharmacokinetics

The compound’s physicochemical properties, such as its molecular weight and the presence of a fluorine atom, may influence its pharmacokinetic profile .

Action Environment

It’s known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions may impact its stability and activity.

Biochemische Analyse

Biochemical Properties

2-Fluoro-4-vinylpyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can lead to the modulation of enzyme activity, either inhibiting or enhancing their catalytic functions.

Cellular Effects

The effects of 2-Fluoro-4-vinylpyridine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the detoxification processes, thereby altering the cellular response to toxic substances . Additionally, 2-Fluoro-4-vinylpyridine can modulate cell signaling pathways by interacting with key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 2-Fluoro-4-vinylpyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of their catalytic activity, affecting the metabolism of other compounds . Additionally, 2-Fluoro-4-vinylpyridine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Fluoro-4-vinylpyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Fluoro-4-vinylpyridine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to 2-Fluoro-4-vinylpyridine in in vitro and in vivo studies has shown that it can cause persistent changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of 2-Fluoro-4-vinylpyridine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in cellular metabolism and gene expression . Toxic or adverse effects have been observed at high doses, including hepatotoxicity and nephrotoxicity. These effects are dose-dependent and can vary between different animal models.

Metabolic Pathways

2-Fluoro-4-vinylpyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can undergo various metabolic transformations, including hydroxylation, oxidation, and conjugation reactions. These metabolic processes can lead to the formation of active or inactive metabolites, influencing the compound’s overall biological activity.

Transport and Distribution

The transport and distribution of 2-Fluoro-4-vinylpyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2-Fluoro-4-vinylpyridine within tissues can vary, with higher concentrations observed in organs involved in detoxification, such as the liver and kidneys.

Subcellular Localization

The subcellular localization of 2-Fluoro-4-vinylpyridine is essential for its activity and function. The compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles. The subcellular localization of 2-Fluoro-4-vinylpyridine can influence its interactions with biomolecules and its overall biological activity.

Eigenschaften

IUPAC Name |

4-ethenyl-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN/c1-2-6-3-4-9-7(8)5-6/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVZHCAJTSCUEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=NC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626869 | |

| Record name | 4-Ethenyl-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552331-57-4 | |

| Record name | 4-Ethenyl-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

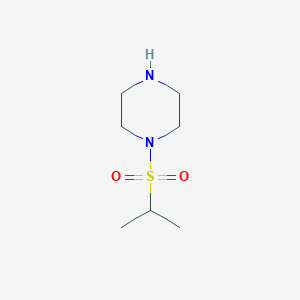

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

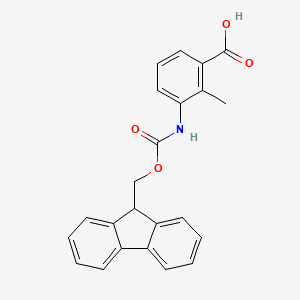

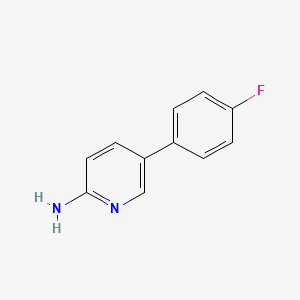

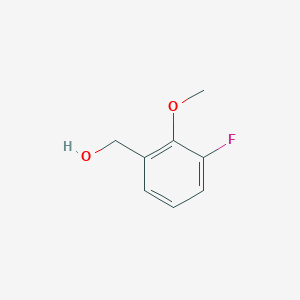

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1322488.png)

![4-[(4-Methylphenoxy)methyl]piperidine](/img/structure/B1322491.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybenzoic acid](/img/structure/B1322500.png)